Sulfaméthazine sodique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfaméthazine, sel de sodium est un agent anti-infectieux de type sulfanilamide. Il est couramment utilisé comme agent antibactérien dans le traitement de diverses infections bactériennes, telles que la bronchite, la prostatite et les infections des voies urinaires . Le composé possède un spectre d'action antimicrobienne similaire à celui des autres sulfamides .

Applications De Recherche Scientifique

Sulfamethazine sodium salt has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

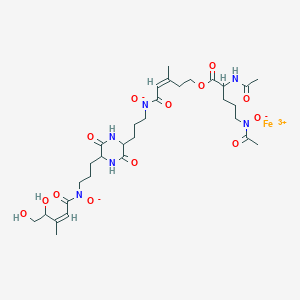

Sulfamethazine sodium, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid , a precursor to tetrahydrofolic acid (THF) . THF is essential for the production of nucleic acids and proteins in bacteria .

Mode of Action

Sulfamethazine sodium inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase . By doing so, it prevents the formation of dihydrofolic acid, thereby disrupting the production of THF . This interaction with its target results in the inhibition of bacterial growth and replication, making sulfamethazine sodium a bacteriostatic agent .

Biochemical Pathways

The primary biochemical pathway affected by sulfamethazine sodium is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfamethazine sodium prevents the conversion of PABA and pteridine to dihydropteroic acid, an intermediate in the synthesis of THF . This disruption in the production of THF subsequently inhibits bacterial DNA synthesis and cell division or replication .

Result of Action

The molecular and cellular effects of sulfamethazine sodium’s action primarily involve the inhibition of bacterial growth and replication. By disrupting the synthesis of THF, an essential cofactor for the production of nucleic acids and proteins, sulfamethazine sodium effectively halts the growth and proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfamethazine sodium. For instance, photolysis has been shown to be a significant process for decreasing concentrations of sulfonamides and their metabolites in various aqueous matrices . Additionally, ubiquitous water constituents such as Cl−, NO3−, SO4 2−, PO4 3−, and humic acids can impact the photolysis of sulfamethazine sodium .

Analyse Biochimique

Biochemical Properties

Sulfamethazine sodium plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is involved in the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, sulfamethazine sodium effectively blocks the production of folic acid, leading to the inhibition of bacterial growth .

Cellular Effects

Sulfamethazine sodium affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of nucleotides and amino acids, which are essential for DNA replication and protein synthesis. This disruption leads to the inhibition of cell division and growth. In mammalian cells, sulfamethazine sodium can cause changes in cell signaling pathways and gene expression, particularly those related to immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of action of sulfamethazine sodium involves its binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the formation of dihydrofolic acid. This inhibition is competitive, as sulfamethazine sodium mimics the structure of PABA, the natural substrate of the enzyme. Additionally, sulfamethazine sodium can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfamethazine sodium can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term exposure to sulfamethazine sodium in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, as well as alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of sulfamethazine sodium vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and promotes recovery from infections. At higher doses, sulfamethazine sodium can cause toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where low doses have minimal impact, but higher doses lead to significant adverse effects .

Metabolic Pathways

Sulfamethazine sodium is involved in several metabolic pathways, primarily those related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for the production of tetrahydrofolic acid, a cofactor in the synthesis of nucleotides and amino acids. The inhibition of these enzymes by sulfamethazine sodium leads to a decrease in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Within cells and tissues, sulfamethazine sodium is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters. Once inside the cell, sulfamethazine sodium can bind to proteins and other biomolecules, affecting its localization and accumulation. The compound is also distributed throughout the body, with higher concentrations found in the liver and kidneys .

Subcellular Localization

Sulfamethazine sodium is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on dihydropteroate synthase. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the cell type and the presence of targeting signals or post-translational modifications. The subcellular localization of sulfamethazine sodium can influence its activity and function, as well as its interactions with other biomolecules .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Sulfaméthazine, sel de sodium peut être synthétisé par la réaction de la sulfaméthazine avec l'hydroxyde de sodium. La réaction implique la sulfonation du groupe amine aromatique dans la sulfaméthazine, suivie d'une neutralisation avec l'hydroxyde de sodium pour former le sel de sodium .

Méthodes de production industrielle

Dans les milieux industriels, la sulfaméthazine, sel de sodium est produite en utilisant une chromatographie liquide haute performance (CLHP) avec détection UV et titrage électrométrique avec du nitrite de sodium pour doser la teneur en sulfaméthazine . Le procédé garantit une grande pureté et une grande constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Sulfaméthazine, sel de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amine.

Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle aromatique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés d'acide sulfonique, des dérivés d'amine et des composés aromatiques substitués .

Applications de la recherche scientifique

Sulfaméthazine, sel de sodium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé dans des études cinétiques de disposition et d'épuisement.

Industrie : Sulfaméthazine, sel de sodium est utilisé comme agent antimicrobien dans diverses applications industrielles.

Mécanisme d'action

Sulfaméthazine, sel de sodium exerce ses effets en inhibant l'enzyme dihydroptéroate synthétase, qui est impliquée dans la synthèse de l'acide dihydrofolique. En entrant en compétition avec l'acide para-aminobenzoïque (PABA) pour la liaison à l'enzyme, la sulfaméthazine, sel de sodium empêche la formation de l'acide dihydrofolique, inhibant ainsi la croissance bactérienne . Le composé est de nature bactériostatique .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfadiazine : Un autre sulfamide avec des propriétés antibactériennes similaires.

Sulfamérazine : Un sulfamide utilisé en association avec la sulfaméthazine pour traiter les infections bactériennes.

Unicité

Sulfaméthazine, sel de sodium est unique en raison de sa structure moléculaire spécifique, qui lui permet de concurrencer efficacement le PABA et d'inhiber la dihydroptéroate synthétase. Cela en fait un puissant agent antibactérien à large spectre d'action .

Propriétés

Numéro CAS |

1981-58-4 |

|---|---|

Formule moléculaire |

C12H14N4NaO2S |

Poids moléculaire |

301.32 g/mol |

Nom IUPAC |

sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |

InChI |

InChI=1S/C12H14N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16); |

Clé InChI |

MNWVJNSMYXMEIX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |

SMILES isomérique |

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |

SMILES canonique |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na] |

Key on ui other cas no. |

1981-58-4 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

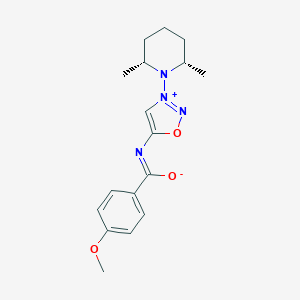

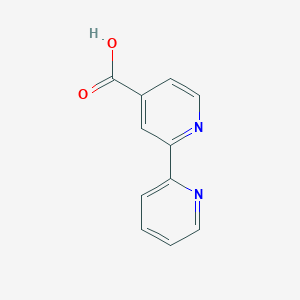

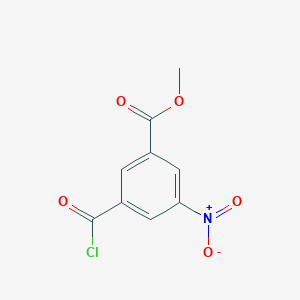

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)